molecular formula C₁₀H₁₇NO₃S B018201 (1S)-10-Camphorsulfonamide CAS No. 60933-63-3

(1S)-10-Camphorsulfonamide

Cat. No.: B018201
CAS No.: 60933-63-3
M. Wt: 231.31 g/mol
InChI Key: SBLUNABTQYDFJM-GMSGAONNSA-N
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Description

(1S)-10-Camphorsulfonamide is a chiral sulfonamide derived from camphor. It is known for its utility in asymmetric synthesis and as a chiral auxiliary in various chemical reactions. The compound’s unique structure, featuring a rigid bicyclic framework, makes it an excellent candidate for inducing chirality in synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1S)-10-Camphorsulfonamide can be synthesized through the reaction of camphor with chlorosulfonic acid, followed by the addition of ammonia. The process involves:

    Reaction of Camphor with Chlorosulfonic Acid: Camphor is reacted with chlorosulfonic acid to form camphorsulfonyl chloride.

    Formation of Camphorsulfonamide: The camphorsulfonyl chloride is then treated with ammonia to yield this compound.

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: (1S)-10-Camphorsulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products:

    Oxidation Products: Sulfonic acids.

    Reduction Products: Various amine derivatives.

    Substitution Products: Compounds where the sulfonamide group is replaced by other functional groups.

Scientific Research Applications

(1S)-10-Camphorsulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.

    Biology: Employed in the study of enzyme mechanisms and as a chiral selector in chromatography.

    Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (1S)-10-Camphorsulfonamide exerts its effects is primarily through its ability to induce chirality. The rigid bicyclic structure of the compound allows it to interact with other molecules in a stereospecific manner, making it an effective chiral auxiliary. This interaction often involves the formation of transient complexes that facilitate the desired chemical transformations.

Comparison with Similar Compounds

    (1R)-10-Camphorsulfonamide: The enantiomer of (1S)-10-Camphorsulfonamide, used in similar applications but with opposite chirality.

    Camphorsulfonic Acid: A related compound used as a catalyst in various chemical reactions.

    Camphorquinone: Another camphor derivative used in photoinitiators and polymerization processes.

Uniqueness: this compound stands out due to its specific chiral properties and its effectiveness as a chiral auxiliary. Its rigid structure and ability to induce chirality make it a valuable tool in asymmetric synthesis, distinguishing it from other camphor derivatives.

Properties

IUPAC Name

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3,(H2,11,13,14)/t7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLUNABTQYDFJM-GMSGAONNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350252
Record name 1-[(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60933-63-3
Record name 1-[(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of (1S)-10-Camphorsulfonamide in the synthesis of (+)-(2R,8aS)-10-(camphorylsulfonyl)oxaziridine?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of the chiral oxaziridine. While the paper doesn't explicitly detail each step, it implies that this compound undergoes transformation into (−)-(camphorsulfonyl)imine, which subsequently leads to the formation of the final product, (+)-(2R,8aS)-10-(camphorylsulfonyl)oxaziridine. [] This suggests a crucial role of the compound's structure and chirality in achieving the desired stereochemistry of the final oxaziridine.

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